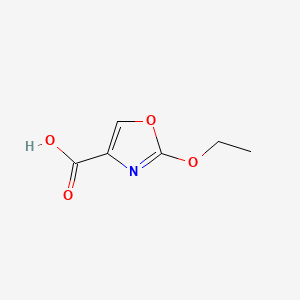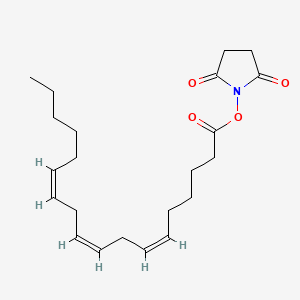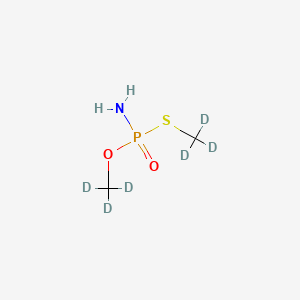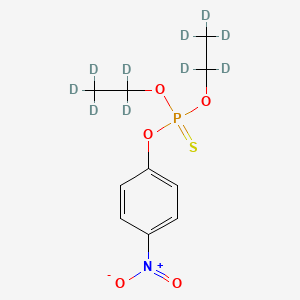![molecular formula C9H11N3O B566333 6-Ethoxy-1H-benzo[d]imidazol-4-amine CAS No. 102872-06-0](/img/structure/B566333.png)
6-Ethoxy-1H-benzo[d]imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-1H-benzo[d]imidazol-4-amine is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzimidazole core with an ethoxy group at the 6th position and an amino group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1H-benzo[d]imidazol-4-amine typically involves the condensation of o-phenylenediamine with ethoxy-substituted aldehydes or ketones. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzene reacts with ethoxy-substituted carboxylic acids under high temperatures . Another method involves the Weidenhagen reaction, where 1,2-diaminobenzene reacts with ethoxy-substituted aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve catalytic redox cycling using cerium (IV) and cerium (III) in the presence of hydrogen peroxide. This method allows for the efficient oxidation of Schiff intermediates derived from aromatic 1,2-phenylenediamines and ethoxy-substituted aldehydes .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
6-Ethoxy-1H-benzo[d]imidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-1H-benzo[d]imidazol-4-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it useful in the treatment of diseases such as cancer and infections .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Similar structure but lacks the ethoxy group.
5,6-Dimethylbenzimidazole: Contains methyl groups instead of an ethoxy group.
Pyrimido[1,2-a]benzimidazole: A fused heterocyclic compound with different pharmacological properties.
Uniqueness
6-Ethoxy-1H-benzo[d]imidazol-4-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability, bioavailability, and interaction with molecular targets compared to other benzimidazole derivatives .
Properties
CAS No. |
102872-06-0 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.207 |
IUPAC Name |
6-ethoxy-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C9H11N3O/c1-2-13-6-3-7(10)9-8(4-6)11-5-12-9/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
MIEWMONKXVGARB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C2C(=C1)NC=N2)N |
Synonyms |
Benzimidazole, 4-amino-6-ethoxy- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol](/img/structure/B566267.png)


